4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, also known as ACT, is a novel triazine compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine may also modulate the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. It also has a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit significant side effects. However, the synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is complex and time-consuming, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in these conditions. Another area of research is the development of more efficient synthesis methods for 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, which can increase its availability for use in lab experiments and clinical trials. Additionally, the use of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in combination with other drugs may enhance its therapeutic potential and lead to the development of novel treatment strategies.
In conclusion, 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is a promising compound that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an attractive target for further research and development. While there are limitations to its use in lab experiments, its advantages and potential therapeutic benefits make it a valuable compound for the scientific community to explore.
Synthesis Methods
The synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine involves a series of steps that include the reaction of 1-cyclohexylpiperazine with 1-bromo-4-chlorobutane, followed by the reaction of the resulting compound with 6-methoxy-1,3,5-triazin-2-amine. The final product is obtained through purification and isolation methods.
Scientific Research Applications
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(azepan-1-yl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-22-16-19-14(17-13-9-5-4-6-10-13)18-15(20-16)21-11-7-2-3-8-12-21/h13H,2-12H2,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKUBDFETUMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.